molecular formula C7H4Cl2F2O B14044933 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14044933
M. Wt: 213.01 g/mol
InChI Key: VACDVZHMLGCREA-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene typically involves multiple steps. One common method includes the halogenation of a benzene derivative followed by the introduction of fluorine and fluoromethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene
  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
  • 1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene

Uniqueness

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

1,2-dichloro-5-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-5-1-4(11)2-6(7(5)9)12-3-10/h1-2H,3H2

InChI Key

VACDVZHMLGCREA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Cl)Cl)F

Origin of Product

United States

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